

Lazertinib versus Osimertinib: A Preclinical Head-to-Head in T790M-Mutant NSCLC Models

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In the landscape of targeted therapies for non-small cell lung cancer (NSCLC) harboring EGFR T790M mutations, both **lazertinib** and osimertinib have emerged as potent third-generation tyrosine kinase inhibitors (TKIs). While clinically validated, a closer examination of their preclinical efficacy reveals nuances in their activity and selectivity. This guide provides a comprehensive comparison of their performance in T790M models, drawing upon key experimental data to inform researchers and drug development professionals.

In Vitro Potency and Selectivity

Lazertinib (also known as YH25448) has demonstrated a favorable profile of high potency against EGFR-sensitizing and T790M resistance mutations, coupled with a greater selectivity over wild-type (WT) EGFR compared to osimertinib. This heightened selectivity is crucial for minimizing off-target effects and improving the therapeutic window.

Kinase and Cell Viability Assays

In a direct comparison, **lazertinib** and osimertinib exhibited similar low nanomolar IC50 values against various EGFR mutant cell lines. However, **lazertinib** displayed a significantly higher IC50 for WT EGFR, indicating a wider safety margin.[1]



Cell Line	EGFR Mutation	Lazertinib IC50 (nmol/L)	Osimertinib IC50 (nmol/L)
Ba/F3	Del19	3.3	3.5
Ba/F3	L858R	5.7	4.3
Ba/F3	Del19/T790M	3.3	3.5
Ba/F3	L858R/T790M	5.7	4.3
Ba/F3	WT	722.7	519.1

Table 1: Comparative IC50 values of **lazertinib** and osimertinib in EGFR-mutant and wild-type Ba/F3 cells.[1]

In Vivo Antitumor Efficacy

The superior preclinical efficacy of **lazertinib** is further substantiated in in vivo models, where it has shown more profound tumor regression compared to osimertinib at equimolar doses.

Cell Line-Derived Xenograft (CDX) Model

In a mouse xenograft model using the H1975 cell line, which harbors the L858R/T790M double mutation, **lazertinib** demonstrated a dose-dependent tumor regression. Notably, at a dose of 3 mg/kg, **lazertinib** achieved a tumor regression of 86.85%, while osimertinib at the same dose resulted in a regression of only 7.24%. A higher dose of 10 mg/kg of **lazertinib** led to a near-complete tumor regression of 90%.[1]

Treatment Group	Dose (mg/kg)	Tumor Regression (%)
Lazertinib	3	86.85
Osimertinib	3	7.24
Lazertinib	10	90

Table 2: Antitumor efficacy in H1975 (L858R/T790M) tumor-bearing mice.[1]



Patient-Derived Xenograft (PDX) Model

Lazertinib's potent antitumor activity was also observed in a patient-derived xenograft model with an EGFR exon 19 deletion. In this model, **lazertinib** demonstrated a statistically significant improvement in tumor growth inhibition compared to osimertinib.[2]

Central Nervous System (CNS) Efficacy

A critical differentiator between **lazertinib** and osimertinib in preclinical settings is their respective abilities to penetrate the blood-brain barrier (BBB) and exert intracranial antitumor activity. **Lazertinib** has shown superior brain penetrance.[1] In an in vivo brain metastasis model, **lazertinib** treatment led to a significantly longer survival duration in mice compared to those treated with osimertinib (median survival of 124 days vs. 65 days at a 10 mg/kg dose).[1] This enhanced CNS efficacy is attributed to **lazertinib** not being a substrate of the BCRP efflux transporter and only a weak substrate of MDR1, unlike osimertinib which is a substrate for both.[1]

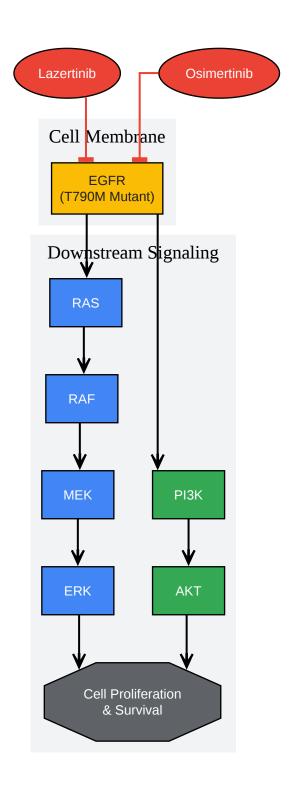
Parameter	Lazertinib
Brain-to-Plasma Ratio (AUC)	0.9
Intracranial Tumor-to-Plasma Ratio (AUC)	7.0
Intracranial Tumor-to-Brain Ratio (AUC)	7.9

Table 3: Brain and intracranial tumor distribution of lazertinib.[1]

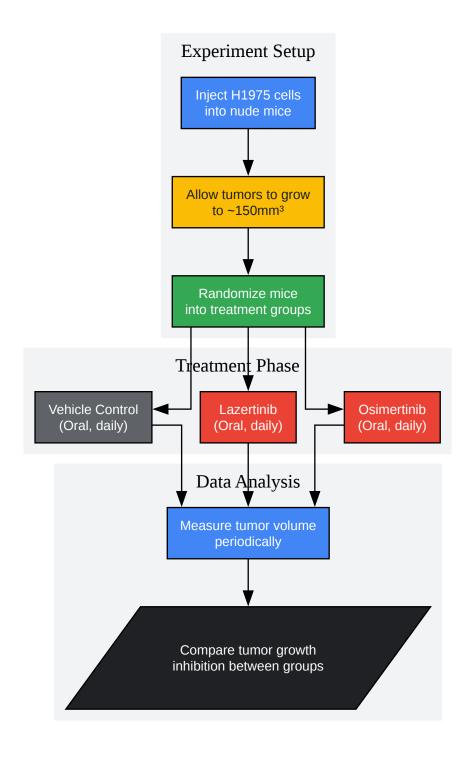
Signaling Pathway Inhibition

Both **lazertinib** and osimertinib function by irreversibly binding to the mutant EGFR and inhibiting its downstream signaling pathways. **Lazertinib** has been shown to effectively suppress the phosphorylation of EGFR, AKT, and ERK, with an inhibitory capacity that is comparable or even superior to that of osimertinib.[1]









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